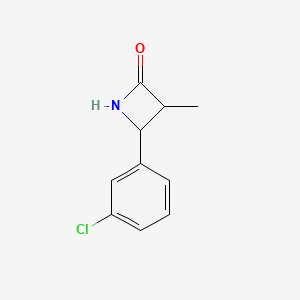

4-(3-Chlorophenyl)-3-methylazetidin-2-one

Description

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-3-methylazetidin-2-one |

InChI |

InChI=1S/C10H10ClNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13) |

InChI Key |

RTDNQSJKKJYHRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC1=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

- Starting materials: N-alkylated amino acids or amino ester derivatives.

- Reaction conditions: Inert solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are employed under reflux conditions.

- Key steps:

- Activation of amino acids via formation of their chlorides or esters.

- Nucleophilic attack on epichlorohydrin's epoxide ring by the amino group.

- Cyclization facilitated by basic or neutral conditions, leading to azetidin-2-one ring formation.

Reaction Scheme:

Amino acid derivative + Epichlorohydrin → Cyclization under basic conditions → this compound

Notes:

- The presence of the 3-chlorophenyl substituent is introduced either via the amino acid precursor or through subsequent aromatic substitution.

- Purification typically involves crystallization or chromatography, with the final product purified as its hydrochloride or hydrobromide salt.

Amination and Cyclization of β-Amino Acids

Another method involves the synthesis of β-amino acids bearing the chlorophenyl group, followed by intramolecular cyclization to form the azetidin-2-one ring.

Procedure Overview:

- Preparation of β-chlorophenyl amino acids: These are synthesized via nucleophilic aromatic substitution on suitable precursors.

- Cyclization step: Heating the β-amino acid in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) induces cyclization to the azetidinone.

Reaction Conditions:

- Elevated temperatures (around 100–150°C).

- Use of dehydrating agents to promote ring closure.

- Solvent choice: often chlorinated solvents such as dichloromethane or chloroform.

Notes:

- This approach offers high regioselectivity for the azetidin-2-one ring.

- Aromatic substitution at the amino group is achieved prior to cyclization to introduce the 3-chlorophenyl moiety.

One-Pot Multicomponent Reactions

Recent advances have demonstrated the feasibility of multicomponent reactions (MCRs) to synthesize azetidin-2-ones efficiently. These involve combining aldehydes, amines, and acyl chlorides or isocyanates in a single step under catalytic conditions.

Procedure Overview:

- Reactants: 3-Chlorophenyl aldehyde, methylamine, and acyl chlorides.

- Catalysts: Lewis acids such as zinc chloride or magnesium bromide.

- Conditions: Mild heating in solvents like ethanol or water.

Reaction Pathway:

- Formation of imines or enamines from aldehyde and amine.

- Nucleophilic attack by acyl chlorides leading to cyclization.

- Final ring closure yields the azetidin-2-one derivative.

Notes:

- This method is advantageous for rapid synthesis and diversification.

- Purification involves filtration and recrystallization.

Key Considerations and Optimization

| Parameter | Description | Effect |

|---|---|---|

| Solvent | Tetrahydrofuran, DMF, ethanol | Influences solubility and reaction rate |

| Temperature | Reflux or elevated temperatures | Promotes cyclization efficiency |

| Catalysts | Basic (e.g., sodium hydride), acids, Lewis acids | Enhances reaction specificity and yield |

| Purification | Crystallization, chromatography | Ensures high purity of the azetidinone |

Representative Reaction Data

| Method | Yield (%) | Reaction Time | Conditions | References |

|---|---|---|---|---|

| Cyclization of amino acid derivatives | 65–80 | 12–24 hours | Reflux in THF or DMF | US Patent US8207355B2 |

| β-Amino acid cyclization | 70–85 | 8–16 hours | Elevated temperature with dehydrating agents | Patent WO 01/64634 |

| Multicomponent reactions | 75–92 | 4–8 hours | Mild heating in ethanol or water | ACS Publications, 2024 |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-3-methylazetidin-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-(3-chlorophenyl)-3-methylazetidin-2-one with structurally related azetidin-2-one derivatives and other heterocyclic compounds containing the 3-chlorophenyl group:

Key Observations :

- The 3-chlorophenyl group is a common feature in antiparasitic agents (e.g., triazole-thiones in ).

- Methyl substitutions on the β-lactam ring (e.g., 3,3-dimethyl in ) may enhance metabolic stability.

- Aromatic extensions (e.g., nitrochromenyl in ) correlate with antimicrobial activity.

Comparison :

- Azetidin-2-ones often require multi-step syntheses involving cyclization, whereas triazole-thiones achieve higher yields via one-pot cyclization .

- The presence of electron-withdrawing groups (e.g., Cl) on the aryl ring may necessitate harsher conditions for cyclization .

Key Findings :

- Triazole-thiones with 3-chlorophenyl groups exhibit superior anthelmintic activity compared to albendazole (LC₅₀ = 19.24 mg/mL) .

- Azetidin-2-ones with nitro or chromenyl groups show broad-spectrum antimicrobial activity, likely due to enhanced membrane penetration .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Predicted Density (g/cm³) | pKa | Boiling Point (°C) | |

|---|---|---|---|---|---|

| This compound | 209.67 | ~1.35 | ~4.5 | 350–400 | |

| 4-Chloro-5-[4-(3-Cl-phenyl)piperazino]-pyridazinone | 431.32 | 1.36 | 4.57 | 573.4 |

Notes:

Biological Activity

4-(3-Chlorophenyl)-3-methylazetidin-2-one, a compound belonging to the azetidinone class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a chlorophenyl group attached to a methylazetidinone structure. The presence of the chlorophenyl moiety is significant as it may enhance the compound's interaction with biological targets through hydrophobic interactions. The azetidinone ring contributes to its unique pharmacological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, in a study involving breast cancer cell lines, treatment with this compound resulted in significant cell death compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group in the structure allows for hydrogen bonding with biological macromolecules, enhancing its interaction with target proteins.

- Hydrophobic Interactions : The chlorophenyl group facilitates hydrophobic interactions, which are crucial for binding to lipid membranes or hydrophobic pockets in proteins.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Amino-4-chlorophenylmethanol | Alcohol | Moderate antimicrobial |

| 4-Amino-3-chlorophenol | Phenol | Weak anticancer properties |

| 4-(3-Chlorophenyl)-2-butanone | Ketone | Low antimicrobial |

This table illustrates that while similar compounds exist, none possess the combined antimicrobial and anticancer activities demonstrated by this compound.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Study : Research conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Chlorophenyl)-3-methylazetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of β-lactam precursors. Key steps include:

- Amide bond formation : Reacting 3-chlorophenyl-substituted amines with β-keto esters under basic conditions (e.g., NaH in THF).

- Cyclization : Using dehydrating agents like POCl₃ or PCl₃ to facilitate azetidinone ring closure.

- Optimization : Reaction temperature (0–25°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 amine:ester) significantly affect yield. For example, slow addition of POCl₃ reduces side-product formation .

- Characterization : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve aromatic protons (δ 7.2–7.4 ppm) and azetidinone carbonyl signals (δ 170–175 ppm). NOESY confirms spatial proximity of the 3-methyl group to the chlorophenyl ring .

- X-ray Crystallography : Use SHELXL for structure refinement. ORTEP-3 visualizes bond angles and torsional strain in the azetidinone ring. Hydrogen bonding patterns (e.g., N–H···O=C) stabilize the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 210.0584) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use the B3LYP/6-311++G(d,p) basis set to model the molecule’s geometry. Compare optimized structures with crystallographic data to validate accuracy .

- Reactivity Analysis : Frontier molecular orbital (FMO) analysis identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the azetidinone carbonyl (LUMO) is prone to nucleophilic attack .

- Solvent Effects : Include PCM models to simulate solvent interactions (e.g., dielectric constant of DMSO) and predict solubility trends .

Q. What strategies are recommended for resolving contradictions between experimental spectral data and computational modeling results for azetidinone derivatives?

- Methodological Answer :

- Data Cross-Validation : Reconcile NMR chemical shifts with DFT-predicted isotropic shielding constants (e.g., using GIAO method). Discrepancies >0.5 ppm may indicate conformational flexibility .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to explore ring puckering in azetidinones. Compare averaged MD geometries with static DFT models .

- Crystallographic Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD <0.1 Å) to confirm computational accuracy .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., C(4) chains or R₂²(8) rings). The azetidinone N–H often forms N–H···O=C dimers, stabilizing the lattice .

- Thermal Analysis : DSC/TGA correlates hydrogen bond density with melting points. Stronger networks (e.g., bifurcated H-bonds) increase thermal stability .

- Polymorphism Screening : Vapor diffusion crystallization (e.g., using ethyl acetate/hexane) identifies polymorphs with distinct H-bond motifs .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Amide Formation | NaH, THF, 0°C | Slow amine addition | |

| Cyclization | POCl₃, DMF, 25°C | Excess POCl₃ (1.5 eq) | |

| Purification | Column chromatography (SiO₂) | Hexane:EtOAc (4:1) gradient |

Table 2 : Computational vs. Experimental Data Comparison

| Parameter | DFT Prediction | Experimental Value | Discrepancy |

|---|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.23 (X-ray) | 0.02 |

| N–H Chemical Shift (ppm) | 5.8 | 6.1 (NMR) | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.